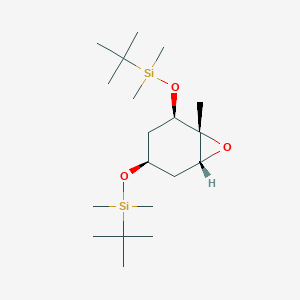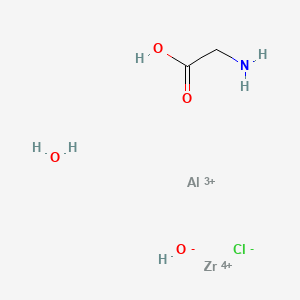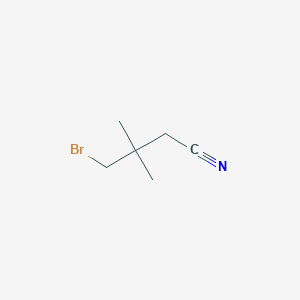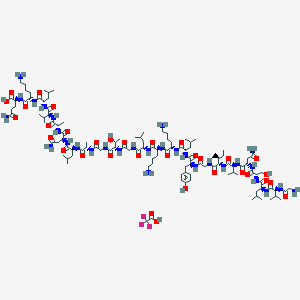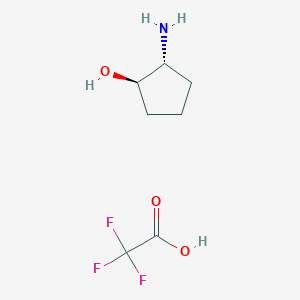
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt, also known as ACPTA, is a synthetic compound that has been studied intensively in recent years due to its potential applications in scientific research. ACPTA has a wide range of uses, from its ability to reduce the viscosity of solutions to its potential as a drug delivery system.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of certain β-amino acids, providing a convenient approach to obtain both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides. The process involves cyclization, amide formation with ammonia, and Hofmann-type degradation, showcasing the compound's role in streamlined synthetic routes (Berkessel, Glaubitz, & Lex, 2002).
Catalytic Applications
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt displays utility in catalytic processes. For instance, it's involved in the carboxylation of alkanes like cyclopentane to carboxylic acids under mild conditions, facilitated by vanadium complexes. The process is notable for its exploration of parameters like catalyst type, oxidizing agent, and CO pressure, contributing to our understanding of efficient carbon-carbon bond formation (Reis et al., 2005).
Structural and Conformational Studies
The compound is integral in studying structural and conformational aspects of molecules. It's highlighted in the context of inhibitors for enzymatic synthesis, with variations in ring size and substituents affecting inhibitory activity. This research provides insights into the structural requirements for enzyme inhibition, important for drug design and understanding metabolic pathways (Coulter et al., 1974).
Analytical Chemistry
In the domain of analytical chemistry, this compound finds application in techniques like gel permeation chromatography. It's used as a solvent for polypeptides, aiding in the separation of peptides based on charge and size, contributing to our capacity for detailed biochemical analysis and protein characterization (Irvine & Shaw, 1986).
Propiedades
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBARIQULBYROJ-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
